molecular formula C23H17N3O6 B2489157 (E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate CAS No. 341927-92-2

(E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate

Cat. No.: B2489157
CAS No.: 341927-92-2
M. Wt: 431.404
InChI Key: LJOIYTHXEFUDHR-UHFFFAOYSA-N
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Description

(E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate is a complex organic compound that features a combination of functional groups, including cyano, nitro, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acrylamide formation: The acrylamide moiety is introduced via a reaction between an appropriate amine and acryloyl chloride.

    Esterification: The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts such as palladium on carbon.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Amine derivatives: From the reduction of nitro and cyano groups.

    Substituted esters: From nucleophilic substitution reactions.

Scientific Research Applications

(E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-cyano-3-(5-phenylfuran-2-yl)acrylamido)benzoate: Similar structure but lacks the nitro group.

    Methyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

(E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate is unique due to the presence of both nitro and cyano groups, which can impart distinct reactivity and properties compared to similar compounds.

Properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-2-31-23(28)15-7-9-17(10-8-15)25-22(27)16(14-24)13-18-11-12-21(32-18)19-5-3-4-6-20(19)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOIYTHXEFUDHR-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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